molecular formula C9H9N3 B6589041 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile CAS No. 1219022-89-5

5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile

Cat. No.: B6589041
CAS No.: 1219022-89-5
M. Wt: 159.2
InChI Key:
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and eco-friendly synthetic routes, such as the ones mentioned above, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the naphthyridine ring.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile include other naphthyridine derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the carbonitrile group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile involves the condensation of 2-amino-3-cyanopyridine with cyclopentanone followed by reduction and cyclization.", "Starting Materials": [ "2-amino-3-cyanopyridine", "cyclopentanone", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyanopyridine with cyclopentanone in the presence of acetic acid and ethanol to form 5-cyclopentyl-2-(pyridin-3-ylamino)nicotinonitrile.", "Step 2: Reduction of 5-cyclopentyl-2-(pyridin-3-ylamino)nicotinonitrile with sodium borohydride in ethanol to form 5-cyclopentyl-2-(pyridin-3-ylamino)nicotinamide.", "Step 3: Cyclization of 5-cyclopentyl-2-(pyridin-3-ylamino)nicotinamide in the presence of acetic acid to form 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile." ] }

CAS No.

1219022-89-5

Molecular Formula

C9H9N3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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